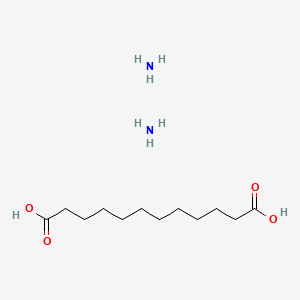
Dodecanedioic acid diammonium salt
説明
Dodecanedioic acid diammonium salt, also known as Decane-1,10-dicarboxylic acid diammonium salt or Ammonium dodecanedioate dibasic, is a chemical compound with the linear formula NH4OOC(CH2)10COONH4 . It has a molecular weight of 264.36 .
Molecular Structure Analysis
The molecular structure of Dodecanedioic acid diammonium salt is represented by the linear formula NH4OOC(CH2)10COONH4 . More detailed structural information may be available in 2D Mol files or computed 3D SD files .
Physical And Chemical Properties Analysis
Dodecanedioic acid diammonium salt is a white to pale yellow solid . It is slightly soluble in water and has a melting point of approximately 170 °C .
科学的研究の応用
Applications in Cell Viability and Microbial Agents
Dodecanedioic acid diammonium salt is explored in the field of microbial agents. A study by Carmona-Ribeiro (2003) discusses the interaction of dodecanedioic acid derivatives with prokaryotic or eukaryotic cells, causing changes in cell surface charge and influencing cell viability. This suggests its potential use as an antimicrobial agent showing differential cytotoxicity in vitro (Carmona-Ribeiro, 2003).
Role in Material Science and Polymer Chemistry
In material science, dodecanedioic acid diammonium salt plays a role in modifying the properties of materials. Choi et al. (2002) used dodecanedioic acid to improve the brittleness of phenolic resins, revealing the chemical reaction's impact on the material's morphology and mechanical properties (Choi, Byun, & Chung, 2002).
Surface Charge Modification and Nanoparticle Applications
Liang Chen et al. (2011) investigated the impact of hydroxyapatite nanoparticles modified with dodecanedioic acid on osteoblast cells. Their study provides insights into how surface charge modifications of nanoparticles can influence cellular behavior, which is valuable for applications in gene delivery and intracellular drug delivery (Chen, Mccrate, Lee, & Li, 2011).
Utilization in Synthetic Host Structures
Baek et al. (2010) described the unconventional conformation of a bolaamphiphile, which includes a dodecanedioic acid derivative, within a synthetic host. This finding is significant for understanding the molecular interactions and structural formation in synthetic systems (Baek et al., 2010).
Contribution to Surfactant Research
In the field of surfactant research, dodecanedioic acid diammonium salt is studied for its properties and potential applications. Research by Atik and Thomas (1981) explores the photophysical methods to study microemulsion systems, providing insights into the characteristics of these surfactant systems (Atik & Thomas, 1981).
Exploration in Chemical and Biological Systems
Other studies explore the interaction of dodecanedioic acid diammonium salt in various chemical and biological systems, revealing its versatile applications in scientific research. These include studies on the aggregation and fusion of vesicles, the thermal stability of ionic liquids, and the formation of novel nanostructures (Carmona-Ribeiro & Chaimovich, 1986), (Blahušiak, Schlosser, & Marták, 2013), (Ambrosi et al., 2006).
Safety And Hazards
Dodecanedioic acid diammonium salt may be harmful if swallowed and can cause serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
Relevant Papers
One relevant paper discusses the production of Dodecanedioic acid via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This research could potentially provide insights into sustainable, bio-based, efficient processes for the production of Dodecanedioic acid and its derivatives, such as Dodecanedioic acid diammonium salt .
特性
IUPAC Name |
azane;dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanedioic acid diammonium salt | |
CAS RN |
72447-43-9 | |
| Record name | Dodecanedioic acid diammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
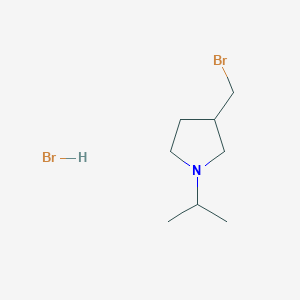
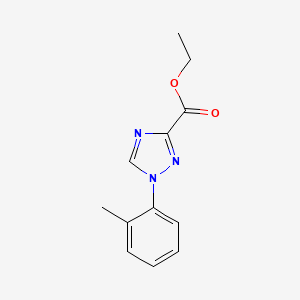

![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)
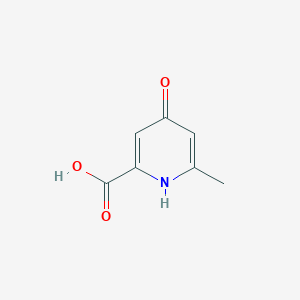
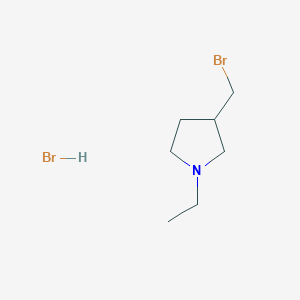
![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
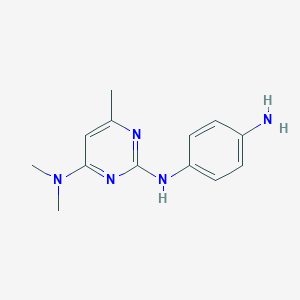
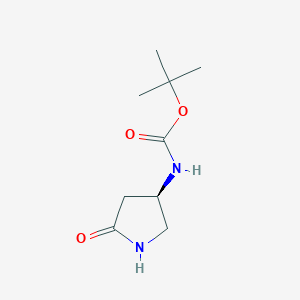
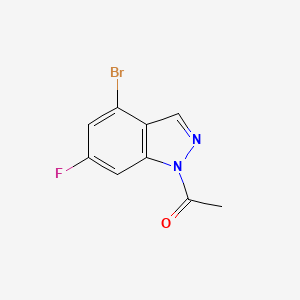
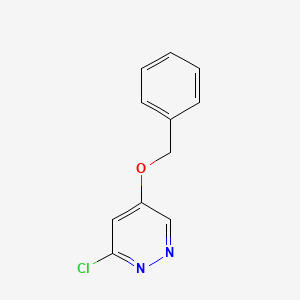
![Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1528017.png)